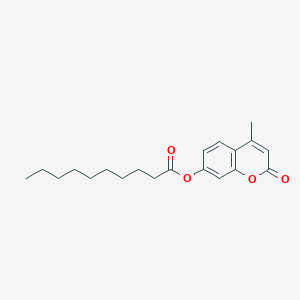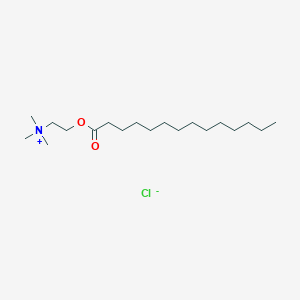
Octyl-α-D-Lactoside
Übersicht
Beschreibung
Octyl |A-D-Lactoside is a carbohydrate-based surfactant known for its amphiphilic properties. It is composed of an octyl group attached to a lactoside moiety, making it a versatile compound in various scientific and industrial applications. The compound is often used in biochemical research due to its ability to solubilize membrane proteins and its compatibility with biological systems .
Wissenschaftliche Forschungsanwendungen
Octyl |A-D-Lactoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
Target of Action
Octyl A-D-Lactoside, also known as Octyl β-D-Lactoside, is primarily used in the solubilization of membrane-bound proteins . These proteins are the primary targets of Octyl A-D-Lactoside. Membrane-bound proteins play a crucial role in various biological processes, including signal transduction, transport of molecules across the membrane, and cell adhesion .
Mode of Action
Octyl A-D-Lactoside acts as a nonionic detergent, interacting with membrane-bound proteins to solubilize them . This interaction likely involves the hydrophobic tail of the Octyl A-D-Lactoside molecule inserting into the lipid bilayer of the membrane, while the hydrophilic head group interacts with the aqueous environment. This disrupts the lipid-lipid interactions in the membrane, allowing the proteins to be solubilized and extracted .
Biochemical Pathways
For instance, it could impact signal transduction pathways if it solubilizes a receptor protein, or transport pathways if it solubilizes a transport protein .
Result of Action
The primary result of Octyl A-D-Lactoside’s action is the solubilization of membrane-bound proteins . This can have various molecular and cellular effects, depending on the specific proteins involved. For example, if a receptor protein is solubilized, this could potentially disrupt a signal transduction pathway. If a transport protein is solubilized, this could potentially disrupt the transport of molecules across the membrane .
Action Environment
The action of Octyl A-D-Lactoside can be influenced by various environmental factors. For example, the presence of other lipids or detergents could potentially affect its ability to solubilize membrane-bound proteins. Additionally, factors such as pH and temperature could potentially affect its solubility and therefore its efficacy . The stability of Octyl A-D-Lactoside could also be affected by environmental factors such as light, heat, and humidity .
Biochemische Analyse
Biochemical Properties
Octyl beta-D-Lactoside plays a significant role in biochemical reactions, particularly in the solubilization of membrane-bound proteins . It interacts with various enzymes and proteins, aiding in their extraction from the cell membrane . The nature of these interactions is primarily hydrophobic, allowing Octyl beta-D-Lactoside to integrate into the lipid bilayer and disrupt the interactions between the proteins and lipids .
Cellular Effects
The effects of Octyl beta-D-Lactoside on cells are primarily related to its role in the solubilization of membrane-bound proteins . By disrupting the lipid-protein interactions in the cell membrane, it influences cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of Octyl beta-D-Lactoside involves its integration into the lipid bilayer of the cell membrane . Its hydrophobic nature allows it to disrupt the interactions between lipids and proteins, leading to the solubilization of membrane-bound proteins . This process does not involve enzyme inhibition or activation but does result in changes in protein localization and potentially gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Octyl beta-D-Lactoside demonstrates good stability. For instance, lipid vesicles containing Octyl beta-D-Lactoside at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage
Metabolic Pathways
Given its role in the solubilization of membrane-bound proteins, it may interact with enzymes or cofactors involved in lipid metabolism .
Transport and Distribution
Octyl beta-D-Lactoside is likely transported and distributed within cells and tissues via its integration into the lipid bilayer of cell membranes . It may interact with transporters or binding proteins, and its hydrophobic nature could influence its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of Octyl beta-D-Lactoside is likely associated with the cell membrane due to its role in solubilizing membrane-bound proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyl |A-D-Lactoside can be synthesized through a lactosyl transfer reaction from p-nitrophenyl lactoside to 1-octanol using a cellulase enzyme from Trichoderma reesei . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the lactosyl group to the octanol. Another method involves the condensation reaction of lactose with 1-octanol, yielding octyl lactoside in moderate yields .
Industrial Production Methods
Industrial production of Octyl |A-D-Lactoside often involves enzymatic synthesis due to its specificity and efficiency. The use of cellulase enzymes allows for the selective transfer of the lactosyl group, minimizing side reactions and improving yield. The process is scalable and can be optimized for large-scale production by adjusting reaction parameters such as enzyme concentration, temperature, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl |A-D-Lactoside primarily undergoes glycosylation reactions due to its carbohydrate structure. It can participate in:
Oxidation: The hydroxyl groups on the lactoside moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acylation can be achieved using acetic anhydride in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Alkylated or acylated lactosides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl β-D-Glucopyranoside: Similar in structure but with a glucopyranoside moiety instead of a lactoside.
Dodecyl β-D-Glucopyranoside: Contains a longer alkyl chain, leading to different solubilization properties.
Hexadecyl β-D-Glucopyranoside: Even longer alkyl chain, used for different applications due to its increased hydrophobicity.
Uniqueness
Octyl |A-D-Lactoside is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in solubilizing membrane proteins without denaturing them. Its lactoside moiety also provides additional functional groups for further chemical modifications, enhancing its versatility in research and industrial applications .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASIZQYHVMQQKI-YAIANMIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432097 | |
| Record name | Octyl |A-D-Lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74513-17-0 | |
| Record name | Octyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74513-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl |A-D-Lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















